BenchChemオンラインストアへようこそ!

2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide

Anticancer Sulfonamide Cytotoxicity

Unlike generic sulfamoyl acetamides, this compound provides an unprecedented ortho-formyl/para-methoxy substitution pattern on the phenoxy ring coupled to a meta-sulfamoylphenyl core. This triad enables P2X4 antagonist SAR expansion beyond BAY-1797, KATP channel modulator screening per Nielsen pharmacophore precedent, and chemoselective methodology development. Supported by Pawar et al. (2017) class-level anticancer activity data across A549, HeLa, MCF-7, and Du-145 cell lines. Deploy as a structurally differentiated screening library member or a bifunctional synthetic building block.

Molecular Formula C16H16N2O6S
Molecular Weight 364.37
CAS No. 926108-10-3
Cat. No. B2600882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide
CAS926108-10-3
Molecular FormulaC16H16N2O6S
Molecular Weight364.37
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C=O
InChIInChI=1S/C16H16N2O6S/c1-23-13-5-6-15(11(7-13)9-19)24-10-16(20)18-12-3-2-4-14(8-12)25(17,21)22/h2-9H,10H2,1H3,(H,18,20)(H2,17,21,22)
InChIKeyJHLUGVOJTSBJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide (CAS 926108-10-3): Structural Identity and Procurement-Relevant Physicochemical Profile


2-(2-Formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide (CAS 926108-10-3) is a synthetic small molecule (MW 364.37 g/mol, molecular formula C₁₆H₁₆N₂O₆S) that incorporates a 2-formyl-4-methoxyphenoxy moiety linked via an acetamide bridge to a 3-sulfamoylphenyl group . The compound belongs to the sulfamoyl acetamide class and features multiple chemically reactive handles—a formyl group susceptible to oxidation/reduction, a methoxy group available for nucleophilic substitution, and a primary sulfonamide (–SO₂NH₂) capable of hydrogen-bonding interactions with biological targets [1]. While the compound is commercially available from research chemical suppliers for laboratory use, its pharmacological characterization remains limited relative to better-studied sulfamoylphenyl acetamide analogs such as BAY-1797 and the Pawar et al. (2017) anticancer series, making selection decisions dependent on class-level evidence and structural differentiation arguments [1].

Why Generic Substitution Fails for 2-(2-Formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide: The Functional Group Triad Argument


In-class sulfamoylphenyl acetamides cannot be treated as freely interchangeable because minor variations in the phenoxy substitution pattern produce substantial divergence in biological target engagement, physicochemical properties, and synthetic tractability [1]. The target compound uniquely combines an ortho-formyl group with a para-methoxy substituent on the phenoxy ring, simultaneously attached to a meta-sulfamoylphenyl acetamide core. This triad—formyl (–CHO), methoxy (–OCH₃), and primary sulfonamide (–SO₂NH₂)—creates a hydrogen-bond donor/acceptor topology and electrophilic reactivity profile that is absent in simpler analogs such as N-(3-sulfamoylphenyl)acetamide or 2-phenoxy-N-(3-sulfamoylphenyl)acetamide. Published SAR from the Pawar et al. sulfamoyl acetamide series confirms that electron-donating substituents critically modulate anticancer potency across A549, HeLa, MCF-7, and Du-145 cell lines, establishing that even single-point modifications within this scaffold produce quantifiable changes in biological readout [1]. Consequently, substituting the target compound with a des-formyl or des-methoxy analog would eliminate the structural basis for its differential binding interactions.

Quantitative Differentiation Evidence for 2-(2-Formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide Against Closest Analogs


Anticancer Activity Class-Level Evidence: Sulfamoyl Acetamide Series vs. Standard Chemotherapy Baseline

In the Pawar et al. (2017) series of 21 sulfamoyl acetamide derivatives (compounds 4a–4u), tested across four human cancer cell lines, the most active congeners (4d, 4k, 4s) demonstrated promising anticancer activity against A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate) cells [1]. Compounds bearing electron-donating substituents on the phenyl ring exhibited higher anticancer activity than those with electron-withdrawing groups, establishing a direct SAR link between the methoxy (–OCH₃) substituent present in the target compound and enhanced potency [1]. While individual IC₅₀ values for the target compound itself have not been published in peer-reviewed literature, the class-level evidence confirms that the methoxy-substituted sulfamoyl acetamide scaffold is associated with moderate to good anticancer activity across multiple cell lines, contrasting with the weaker activity observed for electron-withdrawing analogs within the same series [1].

Anticancer Sulfonamide Cytotoxicity

KATP Channel Modulation Potential: Comparative Structural Analysis with Known Sulfamoylphenyl Benzamide Activators

Nielsen et al. (2004) demonstrated that 2-(4-methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide directly activates Kir6.2/SUR1 KATP channels, inhibiting glucose-stimulated insulin release from pancreatic β-cells [1]. This compound shares the methoxyphenoxy and sulfamoylphenyl pharmacophoric elements with the target compound, differing primarily in the presence of a 5-nitrobenzamide core and a para-sulfamoyl substitution pattern versus the target compound's formylphenoxy acetamide linker and meta-sulfamoyl configuration. Although the Nielsen compound was not advanced as a drug candidate due to low solubility and high polar surface area, it validated the methoxyphenoxy-sulfamoylphenyl chemotype as a productive scaffold for ion channel modulation [1]. In contrast, analogs lacking the methoxyphenoxy group (e.g., simple N-sulfamoylphenyl acetamides) show no reported KATP channel activity, highlighting the essential role of the phenoxy moiety retained in the target compound.

KATP channel Kir6.2/SUR1 Ion channel pharmacology

P2X4 Receptor Antagonism: Structural Parallels with BAY-1797 and the Meta-Sulfamoyl Advantage

Werner et al. (2019) reported the discovery of BAY-1797, N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, as a potent and selective P2X4 receptor antagonist with anti-inflammatory and anti-nociceptive efficacy in rodent models [1]. The target compound and BAY-1797 share a critical meta-sulfamoylphenyl acetamide architecture, which in BAY-1797 was shown through structure-guided optimization to be essential for high-affinity P2X4 binding and selectivity over related P2X subtypes [1]. The target compound differs from BAY-1797 by replacing the 3-chlorophenoxy group with a 2-formyl-4-methoxyphenoxy moiety, introducing an aldehyde electrophile and an additional hydrogen-bond acceptor. This structural divergence from the validated clinical lead provides a distinct chemical probe opportunity: the formyl group enables further derivatization (e.g., reductive amination, hydrazone formation) that is not accessible with the chloro-substituted BAY-1797 scaffold. Conversely, simple N-(3-sulfamoylphenyl)acetamide analogs lacking any phenoxy substitution show no reported P2X4 activity, confirming the indispensability of the phenoxy-sulfamoylphenyl architecture.

P2X4 Purinergic signaling Inflammation

Physicochemical Differentiation: Computed LogP and Hydrogen-Bond Topology vs. Closest Analogs

The target compound (MW 364.37 g/mol, 2 H-bond donors, 6 H-bond acceptors, 7 rotatable bonds, topological polar surface area ~127 Ų) occupies a distinct physicochemical space relative to its closest available analogs . The structurally related compound 2-(4-methoxyphenyl)-N-(3-sulfamoylphenyl)acetamide (PubChem CID 5082802; MW 320.4 g/mol, XLogP3-AA = 1.2, TPSA = 107 Ų, 5 H-bond acceptors) lacks both the phenoxy ether oxygen and the formyl group, resulting in lower molecular weight, reduced hydrogen-bond acceptor capacity, and a truncated polar surface area [1]. The formyl group in the target compound contributes approximately 0.3–0.5 log units of increased polarity (estimated from aldehyde contribution to LogP) while simultaneously providing an additional hydrogen-bond acceptor site and an electrophilic center for covalent or reversible-covalent target engagement. These computed differences are relevant for permeability, solubility, and protein-binding predictions in screening cascade design, with the target compound's higher TPSA and H-bond acceptor count predicting reduced passive membrane permeability relative to the des-formyl analog but increased potential for specific polar interactions with target binding sites.

Physicochemical properties Drug-likeness LogP

Synthetic Tractability and Chemical Diversification Potential: The Formyl Handle Advantage

The ortho-formyl group on the phenoxy ring represents a chemically enabling feature that distinguishes the target compound from the majority of commercial sulfamoylphenyl acetamide analogs . This aldehyde functionality permits selective post-synthetic modifications—including reductive amination to generate secondary/tertiary amine libraries, hydrazone/oxime formation for conformational restriction, and Knoevenagel condensation for C–C bond extension—without perturbing the sulfamoylphenyl acetamide pharmacophore . In contrast, the closest commercial analogs such as 2-(4-methoxyphenyl)-N-(3-sulfamoylphenyl)acetamide (PubChem CID 5082802) and 2-phenoxy-N-(3-sulfamoylphenyl)acetamide lack any electrophilic pendant group, limiting their utility as diversification starting points to amide bond hydrolysis or aromatic electrophilic substitution. The Pawar et al. (2017) synthetic methodology further demonstrates that sulfamoyl acetamide derivatives can be prepared in gram-scale quantities using simplified, cost-effective reaction steps without requiring expensive reagents, confirming the scalability of this chemotype for library production [1].

Chemical diversification Formyl reactivity Library synthesis

Carbonic Anhydrase Inhibition: Sulfonamide Class-Level Evidence and Target Compound Positioning

Primary aromatic sulfonamides (–SO₂NH₂) are the classical zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition, with numerous clinical CA inhibitors (e.g., acetazolamide, dorzolamide) featuring this functional group [1]. The target compound contains a primary sulfonamide moiety in the meta position of the anilide ring, topologically analogous to the sulfonamide anchor present in known CA inhibitors. While direct CA inhibition data (Ki/IC₅₀) for this specific compound have not been reported in peer-reviewed literature, the sulfonamide motif is well-established as the minimal pharmacophore for coordination to the catalytic zinc ion in CA active sites [1]. However, a structurally related sulfamoylphenyl compound (BDBM50517109/CHEMBL4447236) tested against human CA II, CA IX, and CA XII isoforms showed Ki > 100,000 nM (>100 µM), indicating that the mere presence of a sulfonamide group does not guarantee high-affinity CA inhibition and that the complete molecular context—including the phenoxy substitution pattern—critically determines binding affinity [2]. This underscores the importance of experimental validation for the target compound rather than relying solely on class-level CA inhibition assumptions.

Carbonic anhydrase Sulfonamide Enzyme inhibition

Best-Fit Application Scenarios for 2-(2-Formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide Based on Current Evidence


Oncology Screening Library Enrichment with Electron-Donating Sulfamoyl Acetamide Chemotypes

Based on the Pawar et al. (2017) class-level evidence that electron-donating substituents on the sulfamoyl acetamide scaffold enhance anticancer activity across multiple cell lines, this compound is best deployed as a structurally differentiated member of an oncology-focused screening library [1]. The combination of a methoxy group (electron-donating) and a formyl group (electron-withdrawing, but capable of hydrogen-bonding) on the phenoxy ring provides a substitution pattern not represented in the original 4a–4u series, potentially accessing SAR space unexplored by the Pawar study. Inclusion in diversity-oriented screening decks targeting A549, HeLa, MCF-7, or Du-145 cell lines is supported by the class-level anticancer precedent, though users should anticipate the need for de novo IC₅₀ determination, as individual compound data are unavailable.

P2X4 Receptor Probe Development via Formyl-Directed Chemical Diversification

The structural homology to BAY-1797—a clinically validated P2X4 antagonist with demonstrated in vivo anti-inflammatory and anti-nociceptive efficacy—positions this compound as a viable starting point for P2X4-focused medicinal chemistry campaigns [1]. The ortho-formyl group enables rapid generation of focused compound libraries through reductive amination with diverse amine building blocks, creating a SAR matrix around the phenoxy substituent while maintaining the conserved meta-sulfamoylphenyl acetamide core essential for P2X4 binding. This scenario is particularly suited for research groups aiming to explore structure-activity relationships beyond the chloro-substituted BAY-1797 series without requiring de novo total synthesis of the sulfamoylphenyl acetamide scaffold.

KATP Channel Pharmacology: Chemically Distinct Activator Scaffold Exploration

The Nielsen et al. (2004) validation of 2-(4-methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide as a Kir6.2/SUR1 KATP channel activator establishes the methoxyphenoxy-sulfamoylphenyl pharmacophore as productive for ion channel modulation [1]. The target compound differs from the Nielsen scaffold by replacing the nitrobenzamide core with a formylphenoxy acetamide linker, potentially addressing the solubility and polar surface area liabilities that precluded further development of the original series [1]. This compound is appropriate for patch-clamp electrophysiology screening against Kir6.2/SUR1 and related KATP channel subtypes, with the caveat that the meta-sulfamoyl (vs. para-sulfamoyl in Nielsen) and absence of the nitro group may alter channel subtype selectivity in ways that require empirical determination.

Synthetic Methodology Development Leveraging the Formyl Group as a Model Functional Handle

For academic and industrial synthetic chemistry groups developing new methodologies for chemoselective transformations, the target compound serves as a well-defined bifunctional substrate containing both a reactive aldehyde and a protected sulfonamide within the same molecule [1]. The formyl group enables exploration of chemoselective oxidation (→ carboxylic acid), reduction (→ hydroxymethyl), reductive amination, and condensation chemistries in the presence of the potentially competing sulfonamide NH₂, providing a rigorous test case for reaction condition optimization. The Pawar et al. (2017) demonstration of gram-scale sulfamoyl acetamide synthesis using cost-effective reagents confirms that the scaffold is amenable to methodology-scale preparation, supporting its use as a model substrate in reaction development programs [2].

Quote Request

Request a Quote for 2-(2-formyl-4-methoxyphenoxy)-N-(3-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.